
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of two bromine atoms and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione typically involves the bromination of indene derivatives. One common method is the bromination of 2-(phenylmethyl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the indene core can engage in π-π interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in organic synthesis.
2-Bromo-2-nitropropane-1,3-diol: An antimicrobial agent with a different functional group arrangement.
2-Bromo-2-methylpropionic acid: Used in polymer chemistry and as a reagent in organic synthesis.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is unique due to its indene core and the presence of both bromine and phenyl groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
122631-62-3 |
|---|---|
Formule moléculaire |
C16H10Br2O2 |
Poids moléculaire |
394.06 g/mol |
Nom IUPAC |
2-bromo-2-[bromo(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C16H10Br2O2/c17-13(10-6-2-1-3-7-10)16(18)14(19)11-8-4-5-9-12(11)15(16)20/h1-9,13H |
Clé InChI |
FHJMGLKGPTXNQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2(C(=O)C3=CC=CC=C3C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
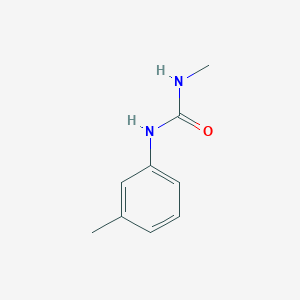

![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
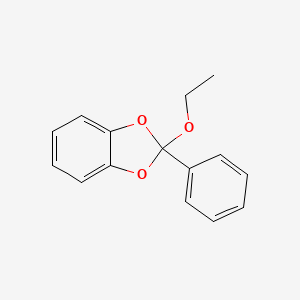

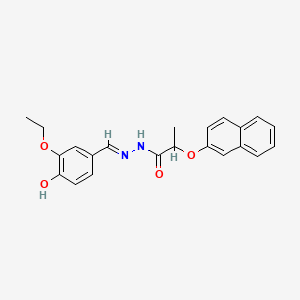
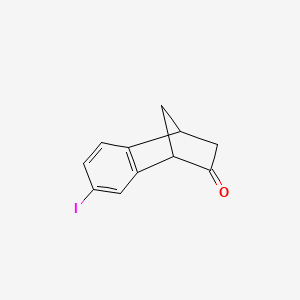
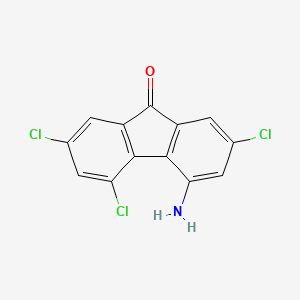
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
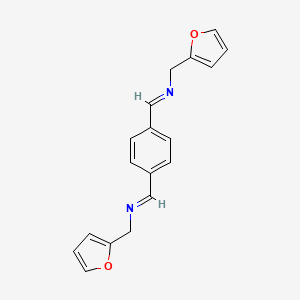
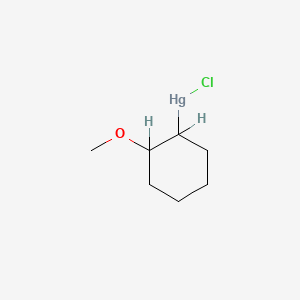
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
